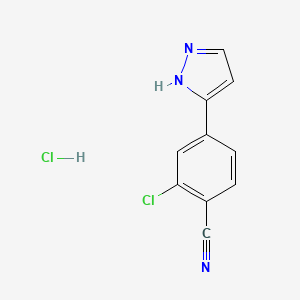

2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile involves several stages . The first stage involves the reaction of 2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile with hydrogen chloride in water at 10°C for 2 hours. The second stage involves the reaction with ammonium hydroxide and water at 0 - 5°C for 4 hours .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile is characterized by a pyrazole ring attached to a benzonitrile group with a chlorine atom . The InChI code is 1S/C10H6ClN3/c11-9-5-7(1-2-8(9)6-12)10-3-4-13-14-10/h1-5H,(H,13,14) .Physical And Chemical Properties Analysis

2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile has a density of 1.4±0.1 g/cm³, a boiling point of 459.0±35.0 °C at 760 mmHg, and a flash point of 231.4±25.9 °C . It has a molar refractivity of 52.6±0.4 cm³, a polar surface area of 52 Ų, and a molar volume of 143.9±5.0 cm³ .Aplicaciones Científicas De Investigación

Complex Formation and Spectral Studies

- Spectral and Structural Studies : Research involving derivatives of 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride, such as 4-{(3-(pyridine-2-yl)1H-pyrazole-1-yl}methyl benzonitrile, has been conducted to synthesize and characterize complexes with platinum group metals. These studies include spectral analysis and structural determination using single crystal XRD, confirming that the nitrile group remains as a free pendant group and does not participate in complexation (Sairem et al., 2012).

Synthesis and Characterization

- New Pyrazole Derivatives Synthesis : Research focused on synthesizing and characterizing new pyrazole derivatives, potentially related to 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride, explores their application as ligands in inorganic chemistry. These derivatives are characterized using techniques such as UV-Vis, IR, and NMR spectroscopy, and their structures are analyzed through X-ray diffraction studies (Faundez-Gutierrez et al., 2014).

Reactions and Reactivity Studies

- Studies with Related Compounds : Investigations into the reactivity of compounds related to 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride, like benzylmalononitrile, have been conducted. These studies involve reactions with hydrazines and hydroxylamine hydrochloride to yield various derivatives, expanding the understanding of the chemical reactivity and potential applications of such compounds (Al-Mousawi et al., 2008).

Antimicrobial Activity Analysis

- Antimicrobial Activity of Derivatives : Research on the antimicrobial properties of compounds structurally similar to 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride has been carried out. These studies involve molecular docking analysis, RDG, and experimental investigations like FT-IR and FT-Raman to explore their potential as antimicrobial agents (Shanmugapriya et al., 2021).

Antitumor Activities

- Synthesis and Evaluation for Antitumor Activities : The synthesis and subsequent evaluation of certain derivatives for antitumor activities have been a focus of research. This includes the preparation of compounds like N-substituted-2-amino-1,3,4-thiadiazoles and their screening for cytotoxicity and antioxidant activities, providing insights into the potential therapeutic applications of these compounds (Hamama et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target the androgen receptor (ar) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

It is suggested that similar compounds act as antagonists to the ar This binding blocks the receptor and prevents it from binding to its natural ligand, which can disrupt normal cellular function .

Biochemical Pathways

As an ar antagonist, it could potentially affect pathways related to androgen signaling . Androgen signaling plays a crucial role in the development and maintenance of male characteristics, as well as in a variety of physiological processes such as metabolism and immune response .

Result of Action

As an ar antagonist, it could potentially inhibit the effects of androgens, leading to altered gene expression and cellular function .

Propiedades

IUPAC Name |

2-chloro-4-(1H-pyrazol-5-yl)benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3.ClH/c11-9-5-7(1-2-8(9)6-12)10-3-4-13-14-10;/h1-5H,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBGZRIOBHNUSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NN2)Cl)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1297537-39-3 | |

| Record name | Benzonitrile, 2-chloro-4-(1H-pyrazol-3-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1297537-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

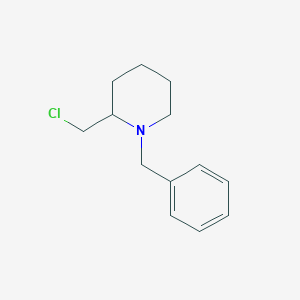

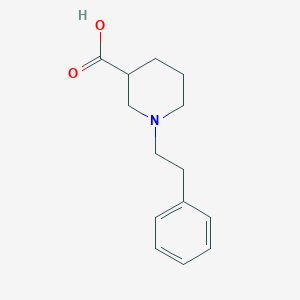

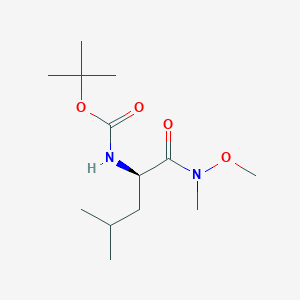

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B3096953.png)

amine](/img/structure/B3096958.png)

amine](/img/structure/B3096965.png)

amine](/img/structure/B3096973.png)

![5,5-Bis(3,7-dimethyloctyl)dithieno[3,2-b:3',2'-e]pyran](/img/structure/B3096980.png)

![methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate](/img/structure/B3096988.png)

![[4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B3096994.png)

![2-{[Chloro(phenyl)acetyl]amino}benzamide](/img/structure/B3097030.png)

![(R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(4-t-butylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane](/img/structure/B3097041.png)

![5-methyl-8-(2-morpholinoethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B3097055.png)